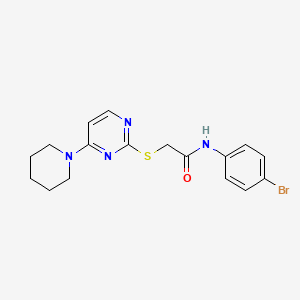

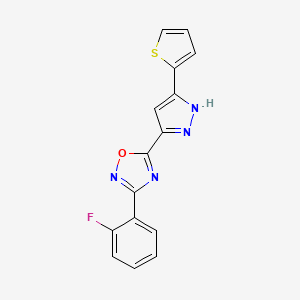

N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a derivative of acetamide that features a piperidine and pyrimidine moiety, which are often found in biologically active molecules. Although the exact compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds with potential anti-amoebic, antibacterial, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by further functionalization with various electrophiles . For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, then substituting the nitrogen atom with different N-aryl/aralkyl-substituted-2-bromoacetamides . These methods suggest that a similar approach could be used to synthesize the compound .

Molecular Structure Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to analyze the electronic structure of similar molecules. These calculations can provide information on molecular electrostatic potentials (MEP), and the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), which is indicative of chemical reactivity . The small HOMO-LUMO gap suggests a high level of chemical reactivity for these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from the HOMO-LUMO gap, with a smaller gap indicating higher reactivity . The presence of functional groups such as the piperidine and pyrimidine rings, as well as the acetamide linkage, suggests that these compounds could undergo various chemical reactions, including further substitutions or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. The IR spectra can provide information on the vibrational modes of the molecule, while NMR and mass spectrometry can confirm the structure of the synthesized compounds . The biological activities of these compounds, such as anti-amoebic and antibacterial properties, are also indicative of their chemical properties and potential interactions with biological systems .

Relevant Case Studies

The papers discuss the biological activities of similar compounds, such as their potential as anti-amoebic agents and their antibacterial properties. For example, molecular docking studies have been conducted to understand the interaction of these molecules with enzymes like O-acetyl-serine-sulfhydrylase (OASS), which is relevant in the context of Entamoeba histolytica infection . Additionally, the synthesized compounds have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some showing promising results .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One study investigates the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with a 4-bromophenyl substituent, for potential anticonvulsant applications. The highest affinity for anticonvulsant biotargets was predicted for the compound with a 4-bromophenyl substituent, showing moderate anticonvulsant activity and significantly reducing the severity and duration of seizures in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

Analgesic Activity

Another area of research includes the development of novel pyrimidine derivatives for analgesic and ulcerogenic activity. Among these, compounds with structures related to N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide demonstrated significant analgesic activity without ulcerogenic effects in animal models, suggesting potential for pain management applications (Chaudhary et al., 2012).

Anti-inflammatory and Antimicrobial Activities

The compound's derivatives have also been explored for anti-inflammatory and antimicrobial activities. For example, novel series of pyrimidine derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, suggesting their potential in treating inflammation-related disorders (Chaydhary et al., 2015). Additionally, other derivatives showed promising antimicrobial activity against a range of bacterial and fungal pathogens, indicating their potential application in addressing infectious diseases (Kerru et al., 2019).

Antitumor Activity

Furthermore, certain derivatives of N-(4-bromophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide have been investigated for their antitumor properties. Studies have identified compounds with potent inhibitory effects on tumor growth and proliferation, highlighting the potential for developing new anticancer therapies (Wang et al., 2017).

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4OS/c18-13-4-6-14(7-5-13)20-16(23)12-24-17-19-9-8-15(21-17)22-10-2-1-3-11-22/h4-9H,1-3,10-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRNALPUBIENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)

![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)

![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)